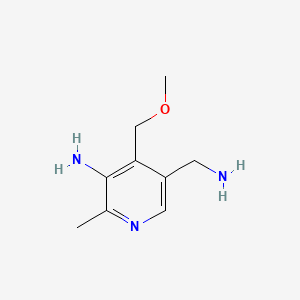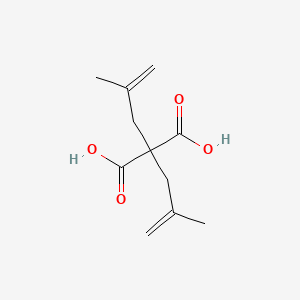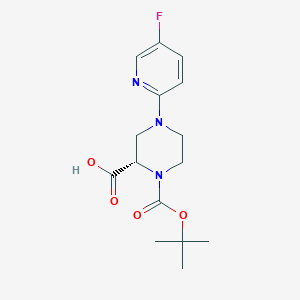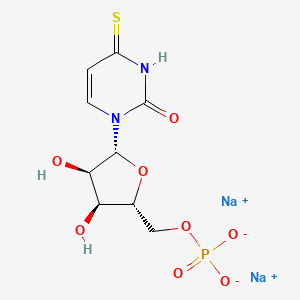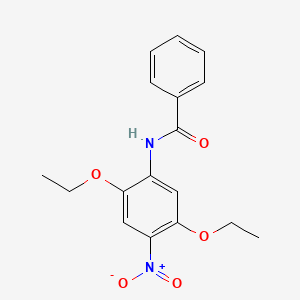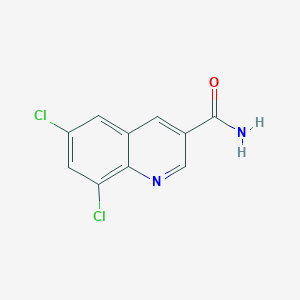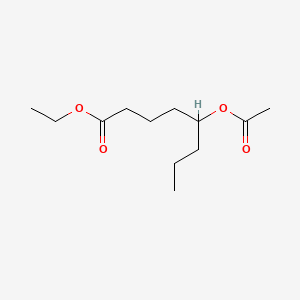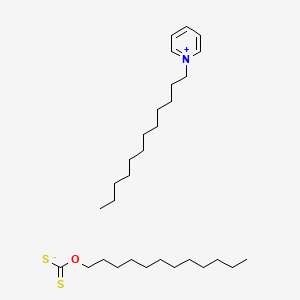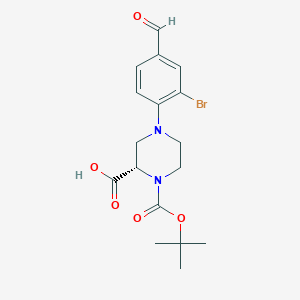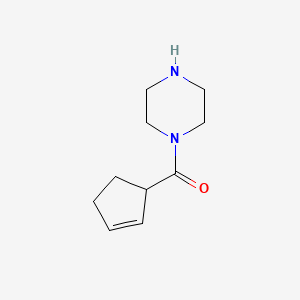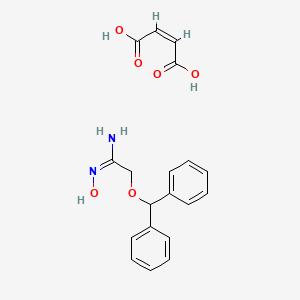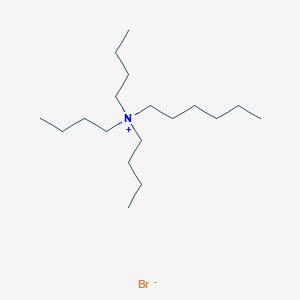![molecular formula C24H14Cu2N6O8 B13735707 dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine](/img/structure/B13735707.png)
dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine is a coordination compound that features copper ions coordinated with pyrazine-2,3-dicarboxylate and 4-[(E)-2-pyridin-4-ylethenyl]pyridine ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine typically involves the reaction of copper salts with pyrazine-2,3-dicarboxylate and 4-[(E)-2-pyridin-4-ylethenyl]pyridine under controlled conditions. One common method involves dissolving copper(II) chloride in a solvent such as ethanol, followed by the addition of pyrazine-2,3-dicarboxylate and 4-[(E)-2-pyridin-4-ylethenyl]pyridine. The reaction mixture is then heated and stirred to facilitate the formation of the coordination compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine can undergo various chemical reactions, including:
Oxidation: The copper centers can participate in redox reactions, where they alternate between different oxidation states.
Substitution: Ligands coordinated to the copper ions can be substituted with other ligands under appropriate conditions.
Coordination: The compound can form additional coordination bonds with other metal ions or ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, and various ligands for substitution and coordination reactions. The reactions are typically carried out in solvents like ethanol or water, and under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(III) complexes, while substitution reactions can result in new coordination compounds with different ligands .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine is studied for its catalytic properties. It can act as a catalyst in various organic reactions, including oxidation and coupling reactions .
Biology
In biological research, this compound is investigated for its potential as an antimicrobial agent. Studies have shown that copper complexes can exhibit significant antibacterial and antifungal activities .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Copper complexes are known to interact with biological molecules, and this compound may have potential as a drug candidate for treating infections or other diseases .
Industry
In industry, this compound can be used in the development of new materials with unique properties. For example, it can be incorporated into metal-organic frameworks (MOFs) for applications in gas storage, separation, and catalysis .
Mecanismo De Acción
The mechanism of action of dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine involves the interaction of the copper centers with target molecules. The copper ions can participate in redox reactions, facilitating the transfer of electrons and the formation of reactive intermediates. These intermediates can then interact with biological molecules, leading to antimicrobial effects or other biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Copper(II)-pyrazine-2,3-dicarboxylate Coordination Polymer with Monoethanolamine: This compound features a similar pyrazine-2,3-dicarboxylate ligand but with monoethanolamine as the coordinating ligand.
Dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate Complexes: These complexes involve a similar pyrazine-2,3-dicarboxylate ligand but with different coordinating ligands.
Uniqueness
Dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine is unique due to the presence of the 4-[(E)-2-pyridin-4-ylethenyl]pyridine ligand, which imparts distinct structural and electronic properties.
Propiedades
Fórmula molecular |
C24H14Cu2N6O8 |
|---|---|
Peso molecular |
641.5 g/mol |
Nombre IUPAC |
dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine |
InChI |
InChI=1S/C12H10N2.2C6H4N2O4.2Cu/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12;2*9-5(10)3-4(6(11)12)8-2-1-7-3;;/h1-10H;2*1-2H,(H,9,10)(H,11,12);;/q;;;2*+2/p-4/b2-1+;;;; |
Clave InChI |
RRMWOHQPGQRCKI-MBCFVHIPSA-J |
SMILES isomérico |
C1=CN=CC=C1/C=C/C2=CC=NC=C2.C1=CN=C(C(=N1)C(=O)[O-])C(=O)[O-].C1=CN=C(C(=N1)C(=O)[O-])C(=O)[O-].[Cu+2].[Cu+2] |
SMILES canónico |
C1=CN=CC=C1C=CC2=CC=NC=C2.C1=CN=C(C(=N1)C(=O)[O-])C(=O)[O-].C1=CN=C(C(=N1)C(=O)[O-])C(=O)[O-].[Cu+2].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,4S)-2-Methyl-5-(methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13735634.png)
